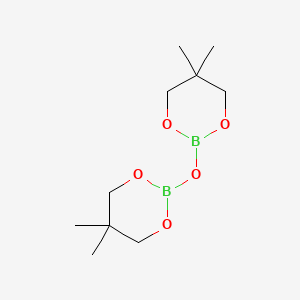
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate is a chemical compound with the molecular formula C13H13NO4 . It is a derivative of isoxazole, a five-membered ring compound containing an oxygen atom and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate consists of an isoxazole ring attached to a phenyl ring via a methoxy group . The ethoxy carbonyl group is rotated out of the plane of the isoxazole ring .Physical And Chemical Properties Analysis
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate has a molecular weight of 247.25 g/mol . It has a boiling point of approximately 413.3±40.0°C . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and tested for their antimicrobial and antioxidant activities. Compounds 2b and 4f showed remarkable antibacterial and antifungal properties, indicating the potential for developing new antimicrobial agents from this class of chemicals (Raghavendra et al., 2016).
Crystal Structure Analysis
The crystal structure of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of apixaban, an anticoagulant, has been reported. This study provides valuable information for the design of novel therapeutic agents (Qing Wang et al., 2017).
Antiproliferative and Tumor Cell Selectivity
A study on 5-(2-(4-methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene derivatives revealed pronounced anti-proliferative activity and tumor cell selectivity, offering insights into the development of new cancer therapies (Thomas et al., 2017).
Corrosion Inhibition
(E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide [AMPC] has been studied for its corrosion protection behavior on mild steel in HCl solution, demonstrating the potential of such compounds in industrial applications (Paul et al., 2020).
Mechanofluorochromism
Studies on carbazole-based terephthalate derivatives adjusted by alkyl chains have shown strong solid emission and mechanofluorochromism, highlighting their potential as luminescent materials and sensors (Xue et al., 2015).
Eigenschaften
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(15)12-8-11(14-18-12)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEYQBSORYQAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354574 | |
| Record name | ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate | |
CAS RN |
376623-69-7 | |
| Record name | ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















